![molecular formula C16H19NO2 B029200 3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol CAS No. 1159977-09-9](/img/structure/B29200.png)

3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol

Vue d'ensemble

Description

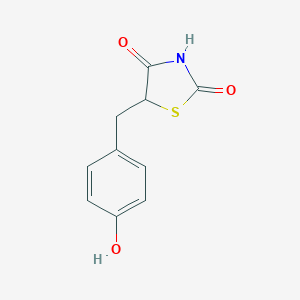

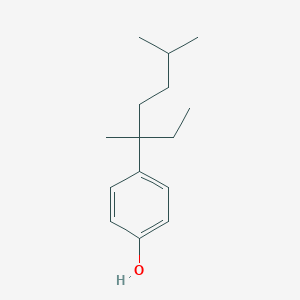

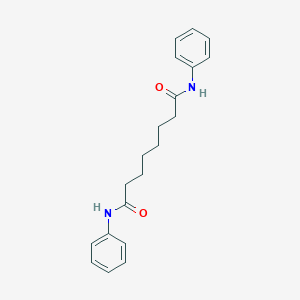

The compound “3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol” is a phenolic compound . It is related to Phenylephrine . The compound is also known as a substituted phenethylamine .

Synthesis Analysis

The synthesis of such compounds often involves the methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina . Another method entails the hydrolysis of chlorotoluenes or the related sulfonates .Molecular Structure Analysis

The molecular formula of the compound is C16H19NO2 . It is structurally similar to 2-Amino-3-methylbenzyl alcohol, which has a molecular formula of C8H11NO .Chemical Reactions Analysis

Phenolic compounds like this are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones, and these quinones can be reduced to form hydroquinones .Applications De Recherche Scientifique

Antimicrobial Agent

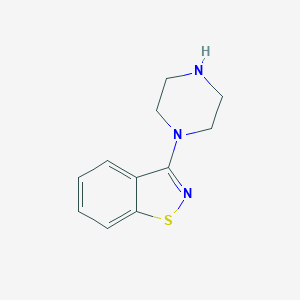

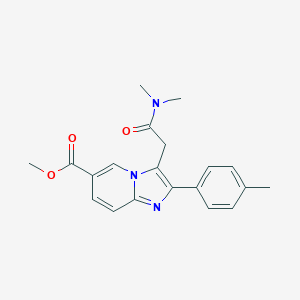

Compounds with a benzimidazole structure, which is similar to the core structure of 3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol, have been shown to exhibit antimicrobial properties . They work by competing with purines in bacterial strains, leading to the inhibition of nucleic acids and protein synthesis . This suggests potential use in developing new antimicrobial drugs, especially against antibiotic-resistant microorganisms.

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer activity . They have shown promise in eliciting antiproliferative activity against cancer cell lines, such as MCF7 breast cancer cells, with IC50 values more potent than standard drugs like 5-fluorouracil . This indicates that our compound could be a candidate for cancer treatment research.

Synthetic Organic Chemistry

The compound’s structure includes a benzyl alcohol moiety, which is a versatile building block in synthetic organic chemistry . It can be used in various chemical syntheses, potentially leading to the development of new chemical entities with therapeutic or industrial applications .

Catalysis

The related field of catalysis could benefit from the use of this compound. For instance, benzoxazoles, which can be synthesized from similar compounds, have been produced using innovative catalytic systems. These methodologies could be applied to synthesize benzoxazole derivatives from our compound, which have numerous biological activities .

Drug Discovery

Given its structural complexity, this compound could serve as a starting material for different mechanistic approaches in drug discovery . Its planar bicyclic structure is favorable for broad substrate scope and functionalization, which is crucial in medicinal chemistry .

Green Chemistry

The compound’s potential for synthesis using eco-friendly pathways makes it relevant for green chemistry applications. It could be used to develop new synthetic methods that are more environmentally friendly and sustainable .

Propriétés

IUPAC Name |

3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBZPOHBHNEKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611716 | |

| Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol | |

CAS RN |

1159977-09-9 | |

| Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

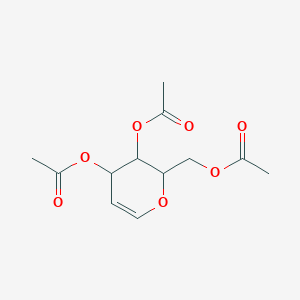

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)